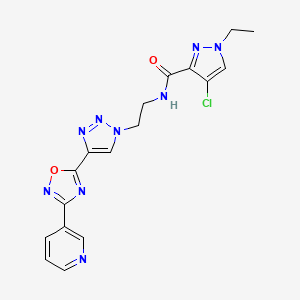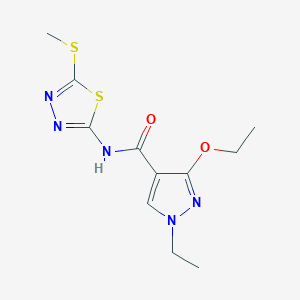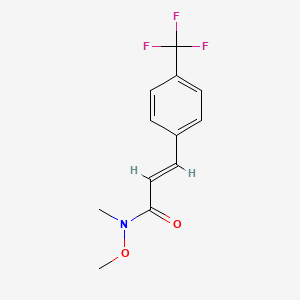
2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
カタログ番号 B2753455
CAS番号:
2034314-95-7
分子量: 332.351
InChIキー: RFQJDURHHRKCDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPP is a small molecule with a molecular weight of 357.4 g/mol and a chemical formula of C19H20F2N2O2.
科学的研究の応用
Environmental Degradation and Impact
- Microbial Degradation of Polyfluoroalkyl Chemicals : A study by Liu and Avendaño (2013) reviews the microbial degradation of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs). This degradation can result in perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are regulated due to their toxic profiles. Understanding the environmental fate and effects of these precursors is crucial for evaluating their impact and for future biodegradation studies (Liu & Avendaño, 2013).
Chemical Reactivity and Applications
- Heterocyclic Compounds in CNS Drug Synthesis : Research on heterocyclic compounds, which often contain nitrogen, sulfur, and oxygen replacing carbon in a benzene ring, indicates potential for synthesizing compounds with Central Nervous System (CNS) activity. These functional groups could serve as lead molecules for novel CNS-acting drugs, suggesting a potential avenue for research related to the synthesis of new pharmaceuticals using fluorinated compounds and their derivatives (Saganuwan, 2017).
Analytical and Toxicological Aspects
- Nucleophilic Aromatic Substitution : The reaction involving piperidine and nitro-group substitution, as described by Pietra and Vitali (1972), demonstrates the chemical reactivity of components related to "2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone." Understanding such reactions can be vital for developing new synthetic methodologies and for the environmental degradation studies of fluorinated compounds (Pietra & Vitali, 1972).
特性
IUPAC Name |
2-(2,4-difluorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-2-1-13(17(20)12-14)11-18(23)22-9-5-16(6-10-22)24-15-3-7-21-8-4-15/h1-4,7-8,12,16H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJDURHHRKCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)
![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)
![4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2753379.png)
![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)


methanone](/img/structure/B2753386.png)
![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)
![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)

![Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride](/img/structure/B2753393.png)
![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)